5-(1-Ethyl-1H-pyrazol-5-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-(1-Ethyl-1H-pyrazol-5-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole, piperidine, and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone.
Formation of the oxadiazole ring: This can be synthesized by cyclization of a suitable acyl hydrazide with an appropriate nitrile.
Introduction of the piperidine ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development, particularly targeting specific enzymes or receptors.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or nucleic acids, affecting their function and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methyl-1H-pyrazol-5-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole
- 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which can confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H17N5O |
---|---|
Molecular Weight |
247.30 g/mol |
IUPAC Name |
5-(2-ethylpyrazol-3-yl)-3-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H17N5O/c1-2-17-10(6-8-14-17)12-15-11(16-18-12)9-5-3-4-7-13-9/h6,8-9,13H,2-5,7H2,1H3 |
InChI Key |
KVRUJMXYKWNAJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCCCN3 |
Origin of Product |
United States |
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